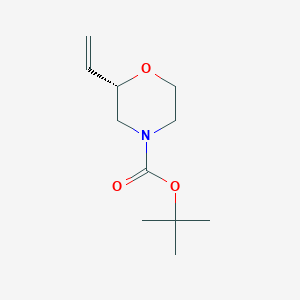

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate

Descripción

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a vinyl substituent at the 2-position of the morpholine ring and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stereochemical specificity and functional versatility. The vinyl group provides a reactive site for further modifications, such as cross-coupling reactions or polymerizations, making it valuable in drug development and material science applications .

Propiedades

Fórmula molecular |

C11H19NO3 |

|---|---|

Peso molecular |

213.27 g/mol |

Nombre IUPAC |

tert-butyl (2S)-2-ethenylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 |

Clave InChI |

RKFTWIYJNPMOPF-VIFPVBQESA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N1CCO[C@H](C1)C=C |

SMILES canónico |

CC(C)(C)OC(=O)N1CCOC(C1)C=C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and vinyl compounds. One common method involves the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Ethyl derivatives.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl (S)-2-vinylmorpholine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in NMR studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Mecanismo De Acción

The mechanism of action of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate involves its interaction with various molecular targets. The vinyl group can participate in addition reactions, while the morpholine ring can act as a nucleophile in substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The key structural differentiator of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate is its 2-vinyl substituent. Below is a comparison with structurally related morpholine derivatives:

Key Observations :

- The vinyl group in the target compound offers unique reactivity compared to hydroxyl or aromatic substituents, enabling applications in click chemistry or polymer synthesis.

- Bulky substituents (e.g., diphenyl or benzhydrylcarbamoyl ) enhance steric hindrance, affecting molecular conformation and interaction with biological targets.

Reactivity Comparison :

- Vinyl-substituted derivatives undergo electrophilic additions (e.g., hydroamination) or polymerizations.

- Hydroxymethyl analogs are prone to oxidation or acetylation, limiting their utility in harsh reaction conditions .

- Diphenyl/oxo derivatives exhibit stability under acidic conditions due to electron-withdrawing effects but may require protection for further functionalization .

Physicochemical Properties

Q & A

Q. What methods are recommended for optimizing the synthesis yield of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate using Boc protection strategies?

- Methodological Answer: The tert-butyloxycarbonyl (Boc) group is widely used to protect amines during synthesis. To optimize yields:

- Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine (TEA) to facilitate carbamate formation .

- Maintain a reaction temperature of 0–25°C to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS. After completion, purify using silica gel column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:10 v/v) .

- Key Data: Typical yields for Boc-protected morpholine derivatives range from 65–85% under optimized conditions.

Q. How can NMR and X-ray crystallography confirm the structural integrity of tert-Butyl (S)-2-vinylmorpholine-4-carboxylate?

- Methodological Answer:

- NMR: Assign stereochemistry using - and -NMR. For example, the vinyl group protons (CH₂=CH–) appear as doublets of doublets (δ 5.2–5.8 ppm), while the morpholine ring protons show distinct splitting patterns due to stereochemical constraints .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤ 0.8 Å) to resolve chiral centers. The tert-butyl group’s axial/equatorial conformation can be validated via crystallographic data .

Q. What purification techniques are effective for isolating tert-Butyl (S)-2-vinylmorpholine-4-carboxylate from reaction mixtures?

- Methodological Answer:

- Liquid-Liquid Extraction: Separate polar byproducts using ethyl acetate and water.

- Column Chromatography: Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane). Monitor fractions by TLC.

- Crystallization: If the compound is crystalline, recrystallize from a mixture of dichloromethane and hexane .

Advanced Research Questions

Q. How can stereochemical control be achieved during the introduction of the vinyl group in tert-Butyl (S)-2-vinylmorpholine-4-carboxylate?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.